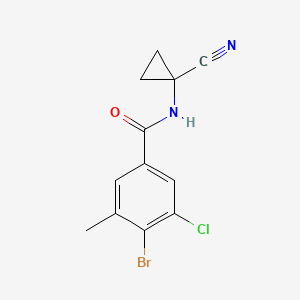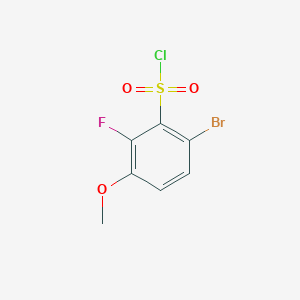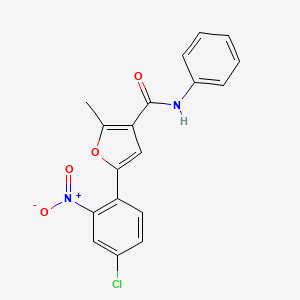
3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(phenylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)propanamide” is a complex organic molecule. It contains a phenylthio group, a tetrahydrofuran ring, a pyrazole ring, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The tetrahydrofuran ring and the pyrazole ring would add cyclic structures to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group might undergo hydrolysis, the phenylthio group might undergo oxidation, and the tetrahydrofuran ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Characterization
- Multi-heterocyclic anti-bacterial drugs incorporating the pyrazole moiety have been synthesized and characterized, demonstrating antibacterial activities and potential for drug development (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019). These compounds also underwent molecular docking and ADME prediction, indicating their potential for further pharmacological application.
Molecular Docking and Pharmacokinetics
- Novel pyrazole derivatives have been analyzed for their antimicrobial potential, involving detailed molecular docking analysis to understand their interaction with microbial enzymes, alongside predictions of their pharmacokinetic properties (Sivakumar, Balachandran, & Narayana, et al., 2020). This suggests a methodological approach for assessing the utility of new pyrazole compounds in antimicrobial therapy.
Immunomodulating Activity
- Some pyrazole derivatives have shown immunomodulating activity, enhancing macrophage cytotoxicity and stimulating antibacterial defenses in animal models (Doria, Isetta, Ferreccio, et al., 1991). This points to the potential use of such compounds in modulating immune responses for therapeutic benefits.
Antidepressant and Anticancer Activities
- Certain pyrazole derivatives have been identified with potential antidepressant activities based on standard assays in animals, showing reduced side effects compared to traditional treatments (Bailey, Hansen, Hlavac, et al., 1985). Additionally, new heterocyclic compounds based on the pyrazole scaffold have been synthesized and evaluated for their anticancer activity, indicating the versatility of pyrazole derivatives in drug discovery (Metwally, Abdelrazek, & Eldaly, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(7-9-22-15-4-2-1-3-5-15)18-13-10-17-19(11-13)14-6-8-21-12-14/h1-5,10-11,14H,6-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYXKUYGPOYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)
![5-[[[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2721194.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2721199.png)
![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine](/img/structure/B2721201.png)





![Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2721209.png)

